molecular formula C19H22BrN3O B11662187 N-(1-(3-Bromophenyl)ethylidene)-4-(2-methoxyphenyl)-1-piperazinamine

N-(1-(3-Bromophenyl)ethylidene)-4-(2-methoxyphenyl)-1-piperazinamine

Cat. No.: B11662187
M. Wt: 388.3 g/mol
InChI Key: ZPQKTDFLUIBTOD-RCCKNPSSSA-N
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Description

N-(1-(3-Bromophenyl)ethylidene)-4-(2-methoxyphenyl)-1-piperazinamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a methoxyphenyl group, and a piperazinamine moiety. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-Bromophenyl)ethylidene)-4-(2-methoxyphenyl)-1-piperazinamine typically involves multiple steps, starting with the preparation of the bromophenyl and methoxyphenyl intermediates. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final compound. Common reagents used in these reactions include bromine, methanol, and piperazine, under controlled conditions of temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated synthesis platforms. These methods allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-Bromophenyl)ethylidene)-4-(2-methoxyphenyl)-1-piperazinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group in the compound is susceptible to nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions at room temperature.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

N-(1-(3-Bromophenyl)ethylidene)-4-(2-methoxyphenyl)-1-piperazinamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, owing to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(1-(3-Bromophenyl)ethylidene)-4-(2-methoxyphenyl)-1-piperazinamine exerts its effects involves interactions with specific molecular targets and pathways. The bromophenyl and methoxyphenyl groups play a crucial role in binding to target proteins or enzymes, leading to modulation of their activity. The piperazinamine moiety enhances the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4-Bromophenyl)ethylidene)-4-(2-methoxyphenyl)-1-piperazinamine
  • N-(1-(3-Chlorophenyl)ethylidene)-4-(2-methoxyphenyl)-1-piperazinamine
  • N-(1-(3-Bromophenyl)ethylidene)-4-(3-methoxyphenyl)-1-piperazinamine

Uniqueness

N-(1-(3-Bromophenyl)ethylidene)-4-(2-methoxyphenyl)-1-piperazinamine stands out due to its specific substitution pattern, which imparts unique chemical and physical properties

Properties

Molecular Formula

C19H22BrN3O

Molecular Weight

388.3 g/mol

IUPAC Name

(E)-1-(3-bromophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]ethanimine

InChI

InChI=1S/C19H22BrN3O/c1-15(16-6-5-7-17(20)14-16)21-23-12-10-22(11-13-23)18-8-3-4-9-19(18)24-2/h3-9,14H,10-13H2,1-2H3/b21-15+

InChI Key

ZPQKTDFLUIBTOD-RCCKNPSSSA-N

Isomeric SMILES

C/C(=N\N1CCN(CC1)C2=CC=CC=C2OC)/C3=CC(=CC=C3)Br

Canonical SMILES

CC(=NN1CCN(CC1)C2=CC=CC=C2OC)C3=CC(=CC=C3)Br

Origin of Product

United States

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